N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide - 852369-14-3

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-3063025
CAS Number: 852369-14-3
Molecular Formula: C19H18N2O2
Molecular Weight: 306.365
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed based on the inhibitory effects of CA-4 analogues and indoles on tubulin polymerization. [] Compound 7d within this series exhibited potent in vitro antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, inducing apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization. []
  • Relevance: While sharing the core 1H-indole and acetamide structure with N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, these compounds incorporate a 1-methyl substitution on the indole nitrogen. Furthermore, they possess a distinct N-substitution on the acetamide nitrogen, featuring a (1H-pyrazol-1-yl or triazolyl)-(3,4,5-trimethoxyphenyl)methyl group instead of the 4-ethylphenyl group found in the main compound. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Compound Description: The crystal structure of this compound reveals four independent molecules within the asymmetric unit, with dihedral angles between the benzene and indole rings varying between 8.8° to 24.5°. [] The crystal structure is stabilized by N-H⋯O hydrogen bonds between imino and carbonyl groups, and π-π stacking interactions between pyrrole rings. []

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide (BIM-1)

  • Compound Description: This compound, a phenethyl amide derivative of the NSAID indomethacin, acts as a potent and selective cyclooxygenase-2 (COX-2) inhibitor and exhibits nonulcerogenic anti-inflammatory activity in rats. [] Despite its pharmacological benefits, it exhibits significant metabolic instability in rat and human microsomes due to extensive P450 3A4/2D6-mediated metabolism on the phenethyl group. []
  • Relevance: Sharing the 2-methyl-1H-indol-3-yl and acetamide core structure with N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, this compound features a 1-(4-chlorobenzoyl)-5-methoxy substitution on the indole and a phenethyl group on the amide nitrogen. In contrast, the main compound lacks these substitutions on the indole and possesses a 4-ethylphenyl group on the amide nitrogen. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

  • Relevance: This compound, while containing the 1H-indol-3-yl motif, is structurally distinct from N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Instead of the 2-methyl-2-oxoacetamide group directly connected to the indole, this compound has a propanamide chain linked to a complex substituted cyclohexylmethyl group. []

2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their cytotoxicity against Hela, MCF7, and HepG2 human cancer cell lines. [] Notably, compound 5r within this series demonstrated potent anti-proliferative activity, inducing dose- and time-dependent apoptosis in HepG2 cells through a caspase-8-dependent pathway. []

2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives

  • Compound Description: This series encompasses novel substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives exhibiting antiviral activity, particularly against influenza and hepatitis C viruses. []

(E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone

  • Compound Description: This compound crystallizes in the triclinic system with space group P1, and its structure is stabilized by N-H⋯O hydrogen bonds. []
  • Relevance: While sharing the 2-methyl-1H-indol-3-yl substructure with N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, this compound lacks the acetamide group. Instead, it features a propenone moiety connected to the indole at the 3-position, distinguishing it from the main compound. []

5-((1H-Indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones

  • Compound Description: These chiral compounds are synthesized via a thiourea organocatalyzed Friedel-Crafts alkylation of indole with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. [] This reaction yields chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. []
  • Relevance: These compounds, while containing the core 1H-indol-3-yl structure, are otherwise structurally distinct from N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Instead of the 2-methyl and 2-oxoacetamide moieties, they possess a (aryl)methyl group and a 2,2-dimethyl-1,3-dioxane-4,6-dione ring attached to the indole's 3-position. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (D-24851)

  • Compound Description: This potent tubulin inhibitor is currently under preclinical development. Its structure was confirmed by NMR and X-ray crystallography. []
  • Compound Description: This compound and its analogue, 6-(2,3-dimethyl-5-sulfo-1H-indol-3-yl)hexanoic acid inner salt, were synthesized via a multistep process involving Fischer indole methodology. []

(2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: This compound is a potent inhibitor of human histone deacetylase (HDAC), demonstrating antitumor activity in vivo. [] It showed significant dose-related activity in HCT116 colon and A549 lung tumor models with a favorable toxicity profile, leading to its entry into human clinical trials. []
  • Relevance: While containing the 1H-indol-3-yl motif, this compound is structurally distinct from N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The indole moiety is linked to a hydroxyethyl-substituted ethylamine group, further connected to a substituted phenylpropenamide moiety. []

1-Heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines

  • Compound Description: This class of compounds exhibits potent dopamine D2 receptor antagonist and serotonin reuptake inhibitory activities. [] Compound 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-4H-benzo[1,4]oxazin-(R)-2-methyl-3-one (45c, SLV314) from this series showed potent in vivo pharmacological activity and favorable pharmacokinetic properties, making it a candidate for clinical development. []

N-[4-[4-(1H-Indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides

  • Compound Description: This series of compounds exhibits antiallergic activity, specifically preventing systemic anaphylaxis in guinea pigs. [] Compound N-[4-[4-(1H-indol-3-yl)piperidinomethyl]-2-thiazolyl] methanesulfonamide (8, FK613) demonstrated a good safety profile and potent antiallergic activity, leading to its selection for further development. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: This potent and selective inhibitor of histone methyltransferase EZH2 displays robust antitumor effects in a Karpas-422 xenograft model. [] Its favorable pharmacological properties led to its entry into Phase I clinical trials. []

Properties

CAS Number

852369-14-3

Product Name

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C19H18N2O2

Molecular Weight

306.365

InChI

InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)21-19(23)18(22)17-12(2)20-16-7-5-4-6-15(16)17/h4-11,20H,3H2,1-2H3,(H,21,23)

InChI Key

FTMQMHDYSINSGK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.